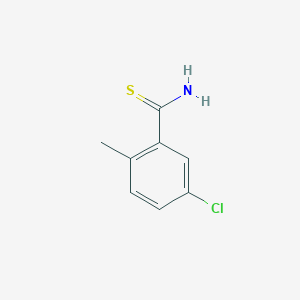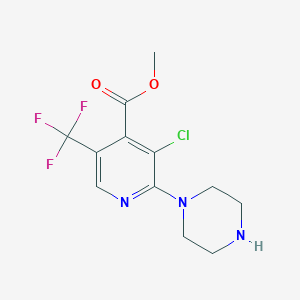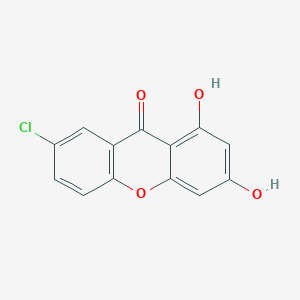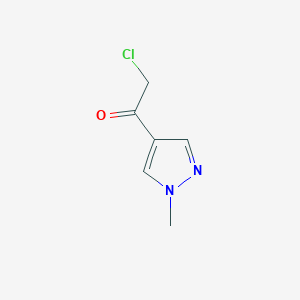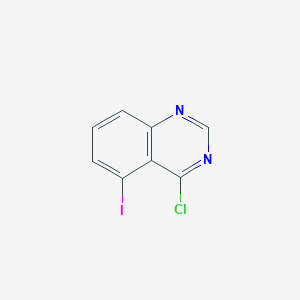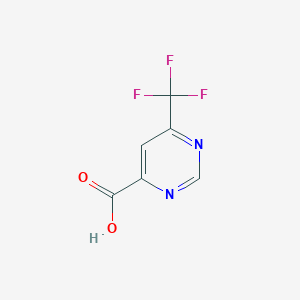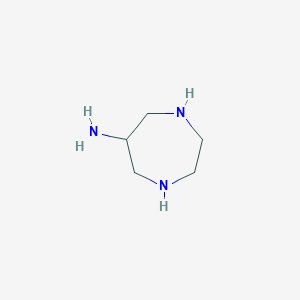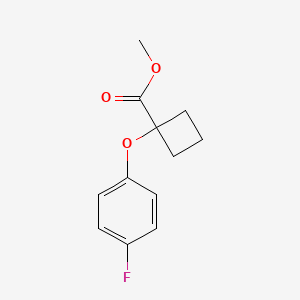
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate
Overview
Description
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate, also known as 4-fluorocyclobutanecarboxylic acid methyl ester, is a compound of interest due to its potential applications in scientific research. This compound is a cyclic ester of a carboxylic acid, and its structure is composed of a cyclobutane ring with a methyl group and a fluorine atom attached to it. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents and is relatively unreactive. Its molecular formula is C7H10FNO2 and its molecular weight is 157.16 g/mol.
Scientific Research Applications
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination complexes. It can also be used as a starting material for the synthesis of other compounds, such as Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylateobutanol, Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylateobutanecarboxylic acid, and Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylateobutyl bromide.
Mechanism of Action
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is a relatively unreactive compound, and its mechanism of action is not well understood. However, it is believed that the fluorine atom attached to the cyclobutane ring is responsible for its low reactivity. The fluorine atom is electron-withdrawing and stabilizes the cyclobutane ring, making it less susceptible to attack by nucleophiles.
Biochemical and Physiological Effects
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate has not been studied in terms of its biochemical and physiological effects. Therefore, its effects on the body and on biochemical processes are unknown.
Advantages and Limitations for Lab Experiments
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively unreactive, making it useful for synthesizing other compounds. Additionally, it is soluble in most organic solvents, which makes it easy to work with. However, its low reactivity can also be a disadvantage, as it may be difficult to use in certain reactions.
Future Directions
The potential applications of Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate are vast and varied. Future research should focus on exploring its potential uses in organic synthesis, catalysis, and coordination chemistry. Additionally, further research should be conducted on its biochemical and physiological effects and its mechanism of action. Finally, further research should be conducted on its potential use as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
methyl 1-(4-fluorophenoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(7-2-8-12)16-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRNTIYGBVKJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



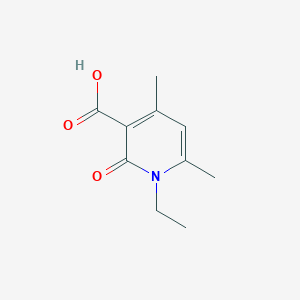


![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)
